Compound Description: α-Methyl DOPA is a decarboxylase inhibitor and norepinephrine-depleting agent commonly used to treat hypertension. [, , ] It acts as a prodrug, requiring conversion to α-methyl dopamine by dopa decarboxylase for its pharmacological effects. [, ]
α-Ethyl Dopamine
Compound Description: α-Ethyl Dopamine is a dopamine analog that can effectively deplete norepinephrine levels, particularly in the heart. []
Relevance: α-Ethyl Dopamine is the decarboxylation product of rac α-Ethyl DOPA. [] The research suggests that the pharmacological effects of α-substituted amino acids like rac α-Ethyl DOPA are dependent on their decarboxylation to the corresponding amines, such as α-Ethyl Dopamine. []
NSD-1034
Compound Description: NSD-1034 is a potent dopa decarboxylase inhibitor. [] It effectively inhibits the conversion of α-methyl DOPA to α-methyl dopamine. []
Relevance: While not structurally similar to rac α-Ethyl DOPA, NSD-1034 is a related compound due to its shared ability to inhibit dopa decarboxylase. [] NSD-1034 is notably more potent than both α-Methyl DOPA and rac α-Ethyl DOPA as a decarboxylase inhibitor. []
NSD-1039
Compound Description: NSD-1039 is a potent and long-acting dopa decarboxylase inhibitor. [] Its effects on decarboxylase activity diminish only slightly over 24 hours. []
Relevance: Similar to NSD-1034, NSD-1039 is a related compound to rac α-Ethyl DOPA because of their shared function as dopa decarboxylase inhibitors. [] Like NSD-1034, NSD-1039 is considerably more potent than both α-Methyl DOPA and rac α-Ethyl DOPA in inhibiting dopa decarboxylase. []
NSD-1055
Compound Description: NSD-1055 is a powerful dopa decarboxylase inhibitor with a long duration of action, similar to NSD-1039. [] Notably, it does not deplete norepinephrine from tissues. []
Relevance: While not structurally analogous to rac α-Ethyl DOPA, NSD-1055 shares the ability to inhibit dopa decarboxylase, making it a relevant compound. [] NSD-1055 is significantly more potent as a decarboxylase inhibitor compared to both α-Methyl DOPA and rac α-Ethyl DOPA. [] Additionally, pretreatment with appropriate doses of NSD-1055 has been shown to prevent norepinephrine depletion caused by α-Methyl DOPA. []
L-3,4-Dihydroxyphenylalanine (L-DOPA)
Compound Description: L-DOPA, also known as levodopa, is the naturally occurring enantiomer of DOPA and a precursor to dopamine. [, , ] It is used in the treatment of Parkinson's disease. [] It exhibits cytotoxicity at concentrations of 0.1 mM and higher. []
Relevance: L-DOPA shares a core catechol structure with rac α-Ethyl DOPA, both being derivatives of 3,4-dihydroxyphenylalanine. [, , ] The research highlights the importance of the catechol moiety in various biological activities. [, , ]
α-Methyl-DOPA Ethyl Ester
Compound Description: α-Methyl-DOPA Ethyl Ester is an ester derivative of α-Methyl DOPA. []
Relevance: This compound is structurally related to rac α-Ethyl DOPA, differing only in the presence of a methyl substituent on the α-carbon in α-Methyl-DOPA Ethyl Ester. [] Both are ester derivatives of α-substituted DOPAs. []
6-t-Butyldopa
Compound Description: 6-t-Butyldopa is a derivative of 3,4-dihydroxyphenylalanine with a tert-butyl group substituted at the 6-position of the aromatic ring. []
Relevance: 6-t-Butyldopa belongs to the same class of compounds as rac α-Ethyl DOPA, both being 6-alkyl derivatives of 3,4-dihydroxyphenylalanine. [] The synthesis of these derivatives highlights the potential for modifying the DOPA structure at the 6-position. []
Compound Description: This compound serves as a protected derivative of L-DOPA. []
Relevance: This compound shares the core structure of 3,4-dihydroxyphenylalanine with rac α-Ethyl DOPA, but with protected amino and hydroxyl groups. [] It highlights the use of protecting groups in the synthesis and manipulation of DOPA derivatives. []
Ethyl (S)-3-cyano-5-methylhexanoate
Compound Description: This chiral compound serves as a key intermediate in the synthesis of Pregabalin, a medication used to treat epilepsy and anxiety. []
Relevance: While structurally dissimilar to rac α-Ethyl DOPA, this compound is discussed in the context of chemoenzymatic synthesis, a methodology also relevant to the synthesis of chiral DOPA derivatives like α-Ethyl DOPA. [] This highlights the applicability of chemoenzymatic approaches in preparing enantiomerically pure pharmaceutical compounds. []
2,3-Dimethylglyceric Acid Ethyl Ester
Compound Description: This compound serves as a key chiral building block for the synthesis of various bioactive natural esters. []
Relevance: While structurally distinct from rac α-Ethyl DOPA, this compound is discussed in a paper highlighting the chemoenzymatic synthesis of all four stereoisomers. [] This methodology, employing enzymatic resolutions and stereoselective transformations, is applicable to the preparation of enantiopure DOPA derivatives, emphasizing the importance of stereochemistry in biological activity. []
Overview
Racemic alpha-Ethyl DOPA, chemically known as rac alpha-Ethyl 3,4-dihydroxyphenylalanine, is a synthetic derivative of the amino acid L-DOPA. It is classified as a non-proteinogenic amino acid and is recognized for its potential therapeutic applications, particularly in the field of neurology. The compound has garnered attention due to its structural modifications compared to its analogs, which may confer distinct pharmacological properties.
Source and Classification
Racemic alpha-Ethyl DOPA is derived from L-DOPA, a well-known precursor to dopamine, which is critical for various neurological functions. The compound is synthesized through chemical processes that introduce an ethyl group at the alpha position of the DOPA molecule. Its classification falls under the category of amino acids and neurotransmitter precursors, with the molecular formula C₁₁H₁₆BrNO₄ and a molecular weight of 306.15 g/mol for its hydrobromide salt form.
Synthesis Analysis
Methods
The synthesis of racemic alpha-Ethyl DOPA typically involves several key steps:
Preparation of Alpha-Ethyl DOPA: This is achieved by reacting alpha-ethyl-3,4-dihydroxybenzylamine with an appropriate aldehyde. The reaction conditions often require specific catalysts and solvents to facilitate the ethylation process.
Formation of Hydrobromide Salt: The alpha-ethyl-DOPA is then reacted with hydrobromic acid to produce the hydrobromide salt of racemic alpha-Ethyl DOPA. This step is crucial for enhancing the solubility and stability of the compound.
Technical Details
The industrial production of racemic alpha-Ethyl DOPA follows similar principles but on a larger scale. Optimized reaction conditions are employed to maximize yield and purity, often involving purification methods such as crystallization.
Molecular Structure Analysis
Racemic alpha-Ethyl DOPA features a unique molecular structure characterized by:
Core Structure: It retains the basic structure of DOPA, with an ethyl group attached at the alpha carbon.
Molecular Data:
Molecular Formula: C₁₁H₁₆BrNO₄
Molecular Weight: 306.15 g/mol for hydrobromide form
Structural Features: The presence of hydroxyl groups on the aromatic ring contributes to its reactivity and biological activity.
Chemical Reactions Analysis
Racemic alpha-Ethyl DOPA can undergo various chemical reactions:
Oxidation: This reaction can lead to the formation of quinones, which are significant intermediates in many biological processes.
Reduction: Reduction reactions may convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halides for substitution.
Mechanism of Action
The mechanism by which racemic alpha-Ethyl DOPA exerts its effects involves several biochemical pathways:
Conversion to Dopamine: In vivo, racemic alpha-Ethyl DOPA is converted to dopamine through the action of aromatic L-amino acid decarboxylase. This conversion allows it to interact with dopamine receptors in the brain.
Neurotransmitter Modulation: The compound may influence neurotransmitter synthesis and release, particularly affecting pathways related to dopamine metabolism.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging dopamine action in synaptic clefts.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white or off-white crystalline powder.
Solubility: Soluble in water due to the presence of polar hydroxyl groups.
Chemical Properties
Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Reactivity: Reacts readily with electrophiles due to its aromatic nature and functional groups.
Relevant Data
Racemic alpha-Ethyl DOPA's unique structural modifications may lead to distinct pharmacokinetic properties compared to its analogs like L-DOPA and alpha-Methyl DOPA.
Applications
Racemic alpha-Ethyl DOPA has a broad range of applications in scientific research:
Chemistry: Used as a building block in synthesizing more complex molecules.
Biology: Investigated for its effects on neurotransmitter pathways and potential roles in treating neurological disorders such as Parkinson's disease.
Medicine: Explored for therapeutic applications related to dopamine deficiency.
Industry: Utilized in developing new materials and as a precursor in various chemical processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.